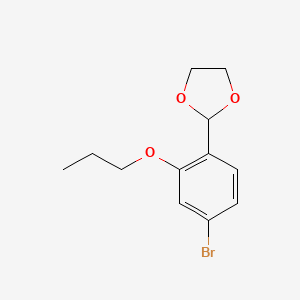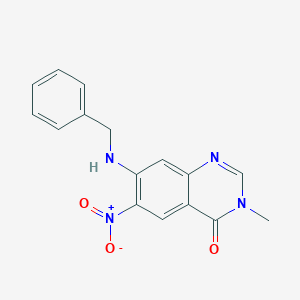
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This specific compound features a benzylamino group at the 7-position, a methyl group at the 3-position, and a nitro group at the 6-position of the quinazolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-6-nitroquinazolin-4(3H)-one as the core structure.
Benzylation: The introduction of the benzylamino group at the 7-position can be achieved through nucleophilic substitution reactions. Benzylamine is commonly used as the nucleophile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation: The methyl group at the 3-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Benzylamine in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Major Products Formed
Reduction: 7-(Benzylamino)-3-methyl-6-aminoquinazolin-4(3H)-one.
Substitution: Various benzylamino derivatives depending on the nucleophile used.
Oxidation: 7-(Benzylamino)-3-carboxy-6-nitroquinazolin-4(3H)-one.
科学研究应用
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: The compound can be used in studies to understand the structure-activity relationship of quinazolinone derivatives.
Medicine: Due to its potential antitumor and antimicrobial properties, it is investigated for its therapeutic applications.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The benzylamino group may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
Benzylamine: A simple amine used as a precursor in organic synthesis.
4(3H)-Quinazolinone: The core structure of many biologically active compounds.
Uniqueness
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one is unique due to the specific combination of functional groups on the quinazolinone core. The presence of the benzylamino group at the 7-position and the nitro group at the 6-position imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
属性
CAS 编号 |
66234-57-9 |
|---|---|
分子式 |
C16H14N4O3 |
分子量 |
310.31 g/mol |
IUPAC 名称 |
7-(benzylamino)-3-methyl-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H14N4O3/c1-19-10-18-13-8-14(17-9-11-5-3-2-4-6-11)15(20(22)23)7-12(13)16(19)21/h2-8,10,17H,9H2,1H3 |
InChI 键 |
OKJYRMBWPKLZDR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=CC(=C(C=C2C1=O)[N+](=O)[O-])NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


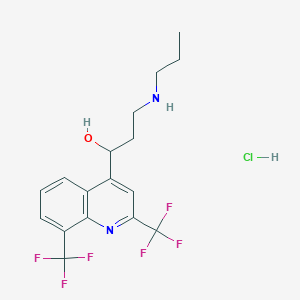
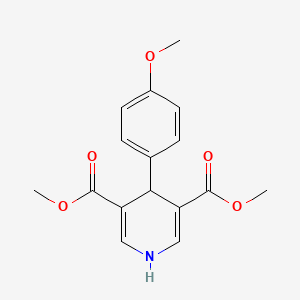
![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
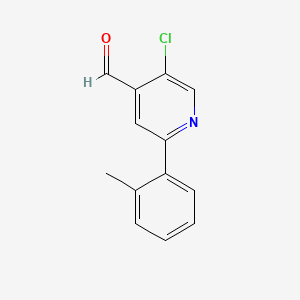
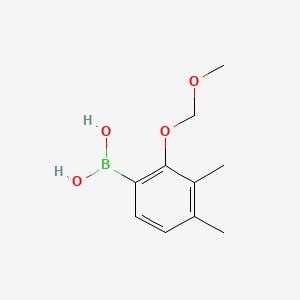
![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)

![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)
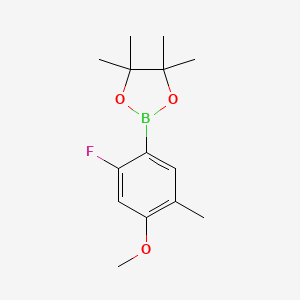
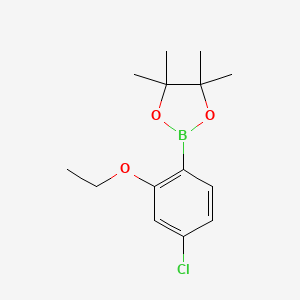
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
